molecular formula C17H29NO B1329678 2-(Dodecyloxy)pyridine CAS No. 70289-09-7

2-(Dodecyloxy)pyridine

Cat. No.: B1329678
CAS No.: 70289-09-7
M. Wt: 263.4 g/mol
InChI Key: PQKOSPVOQVXHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dodecyloxy)pyridine (CAS 70289-09-7) is an organic compound with the molecular formula C17H29NO and a molecular weight of 263.43 g/mol. It features a pyridine head group linked to a dodecyl (C12) alkoxy chain, a structure that confers amphiphilic properties. This compound is suitable for analysis by reverse-phase (RP) HPLC. The method utilizes a simple mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spec (MS) compatible applications . The logP of 6.38 indicates high hydrophobicity . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70289-09-7

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

2-dodecoxypyridine

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18-17/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

PQKOSPVOQVXHCT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=N1

Other CAS No.

70289-09-7

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Dodecyloxy Pyridine and Analogues

Direct Alkoxylation Approaches for Pyridine (B92270) Rings

Directly substituting a hydrogen atom on the pyridine ring with an alkoxide, such as sodium dodecyloxide, is generally challenging. The pyridine ring is electron-deficient, but the hydride ion that would need to be displaced is a very poor leaving group. Therefore, practical direct alkoxylation methods typically start with a pyridine ring that has a suitable leaving group, most commonly a halogen, at the 2-position.

A common and effective method for synthesizing 2-alkoxypyridine derivatives involves the etherification of a 2-halopyridine. For instance, 2-chloropyridine (B119429) can serve as a starting material, which undergoes nucleophilic aromatic substitution (SNAr) with the desired alcohol in the presence of a base. A patented method describes a five-step synthesis starting from 2-chloropyridine to produce various 2-alkoxy-4-substituted pyridine derivatives. google.com The key etherification step involves reacting an intermediate, 2-chloro pyridine-N-oxide, with an alkoxide. google.com The N-oxide group activates the ring for nucleophilic attack, and after the alkoxylation step, it is removed.

Functionalization of Pyridine N-Oxides and Related Precursors

Pyridine N-oxides are highly versatile intermediates in pyridine chemistry because the N-oxide group significantly alters the ring's electronic properties. researchgate.netresearchgate.net It makes the C2 and C4 positions more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net Furthermore, the N-oxide can be readily removed in a final step to yield the substituted pyridine. researchgate.netsemanticscholar.org

Transition metal catalysis offers powerful methods for functionalizing pyridine N-oxides. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the direct arylation and alkenylation of pyridine N-oxides at the C2 position. researchgate.netsemanticscholar.org These methods demonstrate high regioselectivity and yield. researchgate.net

While direct gold-catalyzed alkoxylation is less common, gold catalysts are effective in related transformations that produce precursors to 2-alkoxypyridines. For example, a cationic Au(I)/phosphine complex can catalyze the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org These 2-pyridones exist in tautomeric equilibrium with 2-hydroxypyridines and can be subsequently alkylated with a dodecyl halide to yield 2-(dodecyloxy)pyridine.

Table 1: Examples of Transition Metal-Catalyzed Functionalization of Pyridine N-Oxide Precursors
Catalyst SystemReaction TypePrecursorProduct TypeReference
Pd(OAc)₂ / Ag₂CO₃Oxidative AlkenylationPyridine N-oxide2-Alkenylpyridine N-oxide semanticscholar.org
Pd CatalystDirect ArylationPyridine N-oxide2-Arylpyridine N-oxide researchgate.net
Au(I)/PPh₃CycloisomerizationN-alkenyl alkynylamide2-Pyridone organic-chemistry.org

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for heteroarene functionalization. sioc-journal.cnnih.govdntb.gov.ua These methods often involve the generation of radical species that can react with pyridine or its derivatives. For instance, a photocatalyzed reaction of pyridine N-oxides with alkenes can lead to ortho-alkylation through the cleavage of the carbon-carbon double bond. nih.gov Similarly, alkynes can be used to install alkyl groups at the ortho-position of pyridine N-oxides under photocatalytic conditions, where the N-oxide itself can act as a redox auxiliary. nih.gov

Another approach involves the direct cross-dehydrogenative coupling of heteroarenes with aliphatic alcohols, initiated by persulfate salts under visible light, which proceeds via a Minisci-type mechanism involving α-hydroxyalkyl radicals. sioc-journal.cn Other photocatalytic methods use reagents like Selectfluor to promote the oxidative cross-coupling between alcohols and heteroarenes under visible light irradiation, without the need for an external photocatalyst. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Table 2: Visible-Light-Induced ortho-Alkylation of Pyridine N-Oxides
ReactantConditionsKey FeatureProductReference
AlkenesPhotocatalyst, visible lightC=C bond cleavageortho-Alkylated pyridines nih.gov
Ynamides/ArylacetylenesPhotocatalyst, visible lightPyridine N-oxide as redox auxiliaryα-(2-Pyridinyl) benzyl (B1604629) amides/ketones nih.gov
Aliphatic AlcoholsPersulfate, visible light, aqueous solutionPhotocatalyst-free, green solventα-Hydroxyalkylated heteroarenes sioc-journal.cn

Radical-Mediated Synthetic Routes Involving Alkoxypyridine Motifs

Radical-mediated reactions provide an alternative pathway for constructing C-O bonds on a pyridine ring, often by functionalizing a C-H bond. These methods rely on the generation of highly reactive alkoxyl radicals.

Alkoxyl radicals are highly reactive intermediates that can be generated from stable precursors under specific conditions. mdpi.com N-alkoxyphthalimides are bench-stable compounds, easily prepared from alcohols, that can generate alkoxyl radicals. sioc.ac.cnkaist.ac.kr This generation can be achieved under visible-light photoredox conditions, where a reductant like Hantzsch ester is crucial. sioc.ac.cn Once formed, the alkoxyl radical can undergo selective hydrogen atom transfer (HAT) to enable C(sp³)-H functionalization. sioc.ac.cn

N-alkoxypyridine-2-thiones, developed from Barton chemistry, are another class of precursors that reliably generate alkoxyl radicals. acs.orgkoreascience.kr These compounds are typically prepared by alkylating the sodium salt of 2-mercaptopyridine-N-oxide. acs.org Both N-alkoxyphthalimides and N-alkoxypyridine-2-thiones are considered more stable and versatile compared to older precursors like hypohalites or nitrites. mdpi.comacs.org

Table 3: Comparison of Common Alkoxyl Radical Precursors
PrecursorGeneration MethodKey CharacteristicsReference
N-AlkoxyphthalimidesVisible-light photoredox catalysis; Heat with initiatorBench-stable, good functional group compatibility mdpi.comsioc.ac.cnkaist.ac.kr
N-Alkoxypyridine-2-thionesThermal or photochemical decompositionBased on Barton chemistry; Reliable radical source mdpi.comacs.org

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles. wikipedia.org The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgprinceton.edu While the original reaction often used carboxylic acids and silver nitrate (B79036) to generate alkyl radicals, modern variations have significantly expanded its scope. wikipedia.org

Recent advancements have adapted the Minisci reaction for C-H functionalization using alcohols as the radical source. researchgate.netrsc.org In one such strategy, a photoredox-catalyzed process generates an alkoxyl radical from an alcohol. rsc.org This alkoxyl radical intermediate then undergoes β-scission to produce a nucleophilic alkyl radical, which subsequently adds to the protonated heteroarene. acs.orgrsc.org This approach allows for the introduction of alkyl groups derived from a wide range of primary, secondary, and tertiary alcohols into N-heteroarenes under mild conditions. rsc.org

Catalytic Generation of Alkoxy Radicals from Unfunctionalized Alcohol Precursors

The direct generation of alkoxy radicals from simple, unfunctionalized alcohols has emerged as a powerful tool in modern organic synthesis. rsc.orgresearchgate.net This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to a variety of functionalized molecules. rsc.orgresearchgate.net The high bond dissociation energy of the O-H bond in alcohols traditionally made direct homolysis challenging, but recent advancements in photoredox and transition metal catalysis have provided effective solutions. rsc.orgresearchgate.net

These catalytic methods typically involve a single-electron transfer (SET) process to generate the alkoxy radical. For instance, photoredox catalysis, often employing iridium or ruthenium complexes, can activate an alcohol in the presence of a suitable co-catalyst or oxidant. nih.gov The generated alkoxy radical is a versatile intermediate that can participate in a range of transformations, including hydrogen atom transfer (HAT) and addition to unsaturated systems. nih.govorganic-chemistry.org

While direct application of this methodology for the synthesis of this compound from 2-hydroxypyridine (B17775) and dodecanol (B89629) has not been extensively reported, the underlying principles suggest a potential pathway. A hypothetical route could involve the catalytic generation of a dodecyloxy radical from dodecanol, which could then be trapped by a suitable pyridine-based radical acceptor.

Recent studies have shown the generation of pyridine N-oxy radicals from pyridine N-oxides via photoredox catalysis. chemrxiv.orgchemrxiv.org These radicals can undergo anti-Markovnikov addition to α-olefins, leading to the formation of N-alkoxypyridinium intermediates, which can then be subjected to nucleophilic substitution to yield primary alcohols. chemrxiv.orgchemrxiv.org This highlights the potential for manipulating pyridine derivatives through radical-based approaches.

Catalyst SystemPrecursorRadical IntermediatePotential Application
Photoredox Catalyst (e.g., Ir(ppy)₃)Unfunctionalized Alcohol (R-OH)Alkoxy Radical (R-O•)C-O bond formation, C-H functionalization
Transition Metal CatalystUnfunctionalized Alcohol (R-OH)Alkoxy Radical (R-O•)Cross-coupling reactions
Photoredox Catalyst / Pyridine N-oxidePyridine N-oxidePyridine N-oxy RadicalCarbohydroxylation, Aminohydroxylation

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity towards nucleophilic and electrophilic reagents. For the synthesis of 2-substituted pyridines, such as this compound, directing the incoming group to the C2 position is paramount.

Several strategies have been developed to control the regioselectivity of pyridine functionalization. One approach involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, activating the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack. This allows for selective functionalization at the C2 position, with subsequent deoxygenation of the N-oxide to yield the desired 2-substituted pyridine.

Recent advancements have introduced novel methodologies for the regioselective synthesis of 2-substituted pyridines. For example, the reaction of pyridine N-oxides with benzynes can be modulated to selectively yield 2-(2-hydroxyaryl)pyridines by modifying reaction conditions. rsc.org

Furthermore, the use of titanacyclopropanes has been shown to achieve highly regioselective C2-H alkylation of pyridine N-oxides. organic-chemistry.orgresearchgate.netnih.gov This method demonstrates excellent functional group tolerance and allows for the introduction of complex alkyl groups at the C2 position. organic-chemistry.orgresearchgate.netnih.gov After the initial pyridylation, the remaining C-Ti bond of the titanacyclopropane can be further functionalized, offering a versatile route to diverse 2-substituted pyridine derivatives. organic-chemistry.orgresearchgate.netnih.gov

The table below summarizes some modern approaches to the regioselective synthesis of 2-substituted pyridine derivatives, which could be conceptually applied to the synthesis of analogues of this compound.

MethodReagentsPosition of FunctionalizationKey Features
Benzyne ReactionPyridine N-oxide, BenzyneC2Modifiable regioselectivity based on reaction conditions. rsc.org
Titanacyclopropane AlkylationPyridine N-oxide, TitanacyclopropaneC2High regioselectivity, broad functional group tolerance, allows for further functionalization. organic-chemistry.orgresearchgate.netnih.gov
Tandem Blaise ReactionNitriles, Propiolates, Reformatsky reagentC2 (of resulting pyridone)One-pot synthesis of 2-pyridone derivatives. nih.gov
Nickel/Lewis Acid CatalysisPyridine, Alkenes/Alkynes, Ni catalyst, Lewis acidC4Selective C4-alkylation of the pyridine ring. nih.gov

Mechanistic Investigations of Reactions Involving 2 Dodecyloxy Pyridine Scaffolds

Pathways for Alkoxyl Radical Formation from Alkoxypyridine Structures

The generation of alkoxyl radicals from 2-alkoxypyridine derivatives is a key step in many functionalization reactions. Several distinct mechanistic pathways have been identified for the formation of these reactive species.

Photoredox Catalysis and Energy Transfer Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. In the context of 2-alkoxypyridine scaffolds, photoredox catalysis can facilitate the formation of alkoxyl radicals. For the related N-alkoxypyridinium salts, a photoredox-catalyzed approach can generate alkoxyl radicals, leading to the difunctionalization of alkenes in an anti-Markovnikov fashion. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in characterizing the radical intermediates in these processes. acs.org

Similarly, pyridine (B92270) N-oxides, which share electronic similarities with 2-alkoxypyridines, can be activated through photoredox catalysis. Single-electron oxidation of a pyridine N-oxide by an excited photocatalyst, such as an acridinium (B8443388) salt, generates a pyridine N-oxy radical. acs.orgchemrxiv.org This radical can then undergo addition to unsaturated systems. acs.orgchemrxiv.org The initial single-electron transfer (SET) is often favored thermodynamically, and the resulting N-oxy radical is a key intermediate in subsequent bond-forming reactions. acs.org

Ligand-to-Metal Charge Transfer (LMCT) Processes in O-H Activation

Ligand-to-Metal Charge Transfer (LMCT) is another important mechanism for generating alkoxyl radicals, particularly from alcohols in the presence of metal catalysts. This process involves the excitation of an electron from a ligand-based orbital to a metal-centered orbital. While not directly involving the C-O bond of a 2-alkoxypyridine in the initial step, LMCT processes are highly relevant for understanding the generation of alkoxyl radicals in related systems.

For instance, cerium(IV) complexes can undergo LMCT upon irradiation, leading to the homolysis of a Ce-O bond and the formation of an alkoxyl radical and a Ce(III) species. nih.govresearchgate.net This strategy has been successfully applied to the functionalization of inert C-H and C-C bonds. nih.govresearchgate.net The LMCT excited state, though often short-lived, can be harnessed to drive photochemical reactions. nih.govrsc.org The key to a successful catalytic cycle is the regeneration of the high-valent metal species. In some systems, this is achieved by the reaction of the resulting radical intermediate with another species that can oxidize the reduced metal center. researchgate.net

Recent studies on cation-disordered rock-salt materials have provided experimental validation for dynamic LMCT processes, where a long-lived intermediate metal cation species is reduced via charge transfer from an oxygen ligand. nih.gov This fundamental understanding of LMCT can inform the design of new catalytic systems for activating C-O bonds in molecules like 2-(dodecyloxy)pyridine.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred in a single, often concerted, elementary step. nih.govwikipedia.org This mechanism avoids high-energy charged intermediates and is fundamental in many chemical and biological processes. nih.govwikipedia.orge-conversion.de

Single-Electron Oxidation and Hydrogen Atom Transfer (HAT) Processes

Single-electron oxidation (SET) is a fundamental step in many radical reactions. For pyridine N-oxides, SET to an excited photocatalyst generates a pyridine N-oxy radical. nih.gov This reactive intermediate can then participate in various transformations, including hydrogen atom transfer (HAT) reactions. nih.govsioc.ac.cn HAT is a key process for the functionalization of C-H bonds, where the N-oxy radical abstracts a hydrogen atom to generate a carbon-centered radical. sioc.ac.cn

The generation of oxygen-centered radicals, such as alkoxyl radicals, can be achieved through the oxidation of the corresponding alcohols or their derivatives. sioc.ac.cn These radicals are highly reactive and can undergo intramolecular 1,5-HAT to form a more stable carbon-centered radical, which can then be trapped by various reagents. nih.gov The choice between different reaction pathways, such as HAT versus electron transfer, is often dictated by the thermochemistry of the specific system. rutgers.edu

Elucidation of Reaction Intermediates in Transformations of this compound

The identification and characterization of reaction intermediates are paramount for a complete mechanistic understanding. In reactions involving this compound and its analogs, several key intermediates have been proposed and, in some cases, spectroscopically observed.

In photoredox-catalyzed reactions of pyridine N-oxides, the pyridine N-oxy radical is a well-established intermediate. acs.orgchemrxiv.orgnih.gov This species can be detected by techniques like EPR spectroscopy. acs.org Following the initial radical formation, subsequent addition to alkenes or other unsaturated systems leads to carbon-centered radical intermediates . acs.orgchemrxiv.org In some transformations, an N-alkoxypyridinium species has been identified by mass spectrometry, suggesting a pathway involving nucleophilic substitution. chemrxiv.org

For transformations of halogenated 2-alkoxypyridines under basic conditions, the formation of pyridyne intermediates has been proposed. thieme-connect.comresearchgate.net These highly reactive species are generated through the elimination of a hydrogen halide and can be trapped by various nucleophiles, leading to regioselective functionalization. thieme-connect.comresearchgate.net

In the functionalization of 4-alkylpyridines, alkylidene dihydropyridines (ADHPs) have been identified as key intermediates. yorku.ca These species are formed through a "soft-enolization" process and act as soft nucleophiles in subsequent reactions. yorku.ca Furthermore, rapid injection NMR studies have been employed to observe the evolution of anionic intermediates in the metalation of pyridines, providing insight into the origins of regioselectivity. nih.govnih.gov

The table below summarizes some of the key intermediates identified in reactions of pyridine derivatives.

Intermediate TypePrecursor ScaffoldMethod of GenerationCharacterization/Evidence
Pyridine N-oxy radicalPyridine N-oxidePhotoredox Catalysis (SET)EPR Spectroscopy acs.org
Carbon-centered radicalAlkene + N-oxy radicalRadical AdditionProduct analysis, Trapping experiments acs.orgchemrxiv.org
N-alkoxypyridiniumN-oxy radical + AlkeneRadical addition/reductionESI-MS chemrxiv.org
PyridyneHalogenated 2-alkoxypyridineStrong baseProduct analysis, Trapping experiments thieme-connect.comresearchgate.net
Alkylidene dihydropyridine4-AlkylpyridineSoft-enolizationMechanistic studies yorku.ca
Anionic intermediatesPyridineMetalation (n-BuNa)Rapid injection NMR nih.govnih.gov

Studies on Regioselectivity Control in Pyridine Functionalization (e.g., C2, C4, meta-selectivity)

Controlling the regioselectivity of pyridine functionalization is a significant challenge in organic synthesis due to the inherent electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2 and C4 positions. Various strategies have been developed to achieve selective functionalization at different positions of the pyridine ring.

C4-Functionalization: The direct functionalization of the C4 position of pyridine has been a longstanding problem. One successful approach involves the use of a blocking group, such as one derived from maleic acid, to direct Minisci-type alkylation to the C4 position. chemrxiv.org This method allows for the synthesis of 4-alkylated pyridines with high regioselectivity. chemrxiv.org Another strategy employs n-butylsodium for the deprotonation of pyridines, leading to the formation of 4-sodiopyridines that can be trapped with various electrophiles. nih.govnih.gov Mechanistic studies have revealed that for unsubstituted pyridine, the C4 selectivity arises from a thermodynamic pathway involving the intermolecular exchange of metalation sites. nih.govnih.gov N-Heterocyclic carbene (NHC) catalysis has also been utilized for the enantioselective functionalization at the C4 position of pyridinium (B92312) salts. nih.gov

C2-Functionalization: The C2 position is often the most electronically favored site for nucleophilic attack and metalation. However, achieving selectivity between C2 and other positions requires careful control of reaction conditions and directing groups. For instance, in dual nickel/photoredox catalytic systems for the acylation of indoles, high C3 regioselectivity was observed, in contrast to palladium-catalyzed methods that favored C2. nih.gov

Meta-Selectivity (C3/C5-Functionalization): Achieving meta-selective C-H functionalization of pyridines is particularly challenging. researchgate.net Strategies to achieve this include the use of directing groups, non-directed metalation, and temporary dearomatization-rearomatization processes. researchgate.net These methods provide access to valuable 3-substituted and 3,5-disubstituted pyridines. For 2-alkoxypyridines, palladium-catalyzed polyfluoroarylation has been shown to occur at the C5-position, driven by a synergistic combination of a bulky, electrophilic palladium species and the partial nucleophilicity of the C5-position.

The table below provides a summary of strategies for regioselective pyridine functionalization.

PositionStrategyKey Reagents/CatalystsMechanistic Rationale
C4Blocking GroupMaleate-derived blocking group, Minisci conditionsSteric hindrance at C2/C6, directing effect chemrxiv.org
C4Metalationn-ButylsodiumThermodynamic control of metalation site nih.govnih.gov
C4NHC CatalysisN-Heterocyclic carbenesEnantioselective radical addition to pyridinium salts nih.gov
C2/C6Transition Metal CatalysisPalladium, RutheniumInherent electronic preference, directing groups nih.govbeilstein-journals.org
C3/C5 (meta)Dearomatization-RearomatizationVariousTemporary disruption of aromaticity to alter reactivity researchgate.net
C5Palladium CatalysisPalladium catalyst, perfluoroaryl sourceSynergistic electronic and steric effects

Advanced Organic Transformations and Applications in Synthesis Enabled by 2 Dodecyloxy Pyridine

C-H Functionalization Strategies Utilizing Alkoxypyridine Derivatives

The functionalization of carbon-hydrogen (C-H) bonds has become a highly effective method for synthesizing heterocyclic compounds. nih.gov In pyridine (B92270) and related N-heterocycles, the 2-alkoxy group, as present in 2-(dodecyloxy)pyridine, can serve as a directing group, facilitating regioselective reactions at various positions. nih.govrsc.org While the functionalization of the C2 position is common due to the nitrogen atom's influence, recent advancements have enabled reactions at more distant sites. nih.govbeilstein-journals.org Transition-metal-catalyzed C-H functionalization, in particular, has paved the way for the synthesis of complex organic molecules. rsc.orgbeilstein-journals.org

Allylation and Alkenylation Reactions on C(sp3)-H Bonds

The direct alkenylation of C(sp3)-H bonds is a powerful tool for extending carbon skeletons, which is crucial for synthesizing complex natural products and pharmaceuticals. rsc.org Methodologies for the selective C-H alkenylation of benzylic C(sp3)-H bonds have been developed using metallaphotoredox catalysis, which allows for the formation of various tri- and tetrasubstituted olefins under mild conditions. nih.gov While direct allylic C(sp3)-H thiolation has proven challenging due to catalyst deactivation, visible-light-driven methods using quantum dots have shown success in coupling allylic C(sp3)-H and thiol S-H bonds. nih.gov

Recent research has demonstrated that a synergistic approach combining photoredox and nickel catalysis can achieve selective benzylic C(sp3)-H alkenylation. nih.gov This method is notable for its ability to target specific benzylic C-H bonds even in complex substrates with multiple potential reaction sites. nih.gov The reaction conditions are generally mild, involving a photocatalyst, a nickel salt, a base, and an organic solvent under blue light irradiation. nih.gov

Catalyst SystemSubstrate TypeAlkene SourceKey FeaturesReference
Photoredox/Nickel CatalysisBenzylic C(sp3)-HAlkenylboronic estersSite- and stereoselective; mild conditions nih.govrsc.org
Quantum Dots/Visible LightAllylic C(sp3)-H- (forms C-S bond)No external oxidants or initiators required nih.gov
Benzophenone/Photo-irradiationAliphatic C(sp3)-H1,2-bis(phenylsulfonyl)ethyleneMetal-free; highly chemoselective rsc.org

Functionalization of Complex Molecular and Biomolecular Scaffolds

The site-selective C-H functionalization of complex molecules presents a significant challenge due to the presence of multiple C-H bonds that could potentially react. nih.gov However, the ability to modify intricate molecular structures in the later stages of a synthesis is highly valuable. A combination of C-H bond fluorination and nucleophilic aromatic substitution (SNAr) has been employed for the late-stage functionalization of multisubstituted pyridines and diazines at the position alpha to the nitrogen atom. nih.gov This two-step process allows for the installation of a wide range of functional groups under mild conditions. nih.gov

The 2-pyridone structure, a tautomer of 2-hydroxypyridine (B17775), is found in many bioactive molecules and natural products. nih.govnih.gov The decoration of this ring system is a key area of research in organic chemistry. nih.gov While C-H functionalization at the 2-position of pyridines is well-established, these methods are often limited to C-C bond formation and may not be suitable for complex substrates. nih.gov The development of methodologies that are tolerant of various functional groups is therefore crucial for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Strategies for Distal Position Functionalization in Pyridines and Quinolines

Achieving regioselective functionalization at positions distal to the nitrogen atom in pyridines and quinolines has been a significant focus of recent research. nih.gov While ortho- and para-functionalization are often favored due to the inherent electronic properties of the pyridine ring, meta-selective C-H functionalization has proven more challenging. researchgate.netnih.gov

Several strategies have been developed to overcome this challenge. One approach involves the use of directing groups to guide a metal catalyst to a specific distal C-H bond. researchgate.net For instance, palladium-catalyzed δ-selective arylation of aliphatic primary amines and γ-selective arylation of aliphatic aldehydes have been achieved using a transient directing group strategy. mdpi.com Another approach involves temporarily converting the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov This has been accomplished through methods such as a ring-opening/ring-closing sequence via Zincke imine intermediates. nih.gov For quinolines, site-selective C-H functionalization provides a direct route for the derivatization of these important scaffolds. researchgate.net Gold-catalyzed C3-H functionalization of quinoline (B57606) N-oxides and rhodium(III)-catalyzed C8-allylation are examples of such transformations. researchgate.net

HeterocyclePositionMethodologyCatalyst/ReagentReference
Pyridinemeta (C3/C5)Ring-opening/ring-closingZincke imine intermediates researchgate.netnih.gov
Pyridinemeta (C3/C5)Transient directing groupPalladium mdpi.com
Quinoline N-oxideC3C-H functionalizationGold researchgate.net
Quinoline N-oxideC8AllylationRhodium(III) researchgate.net

Ring-Opening and Ring-Expansion Transformations

The pyridine ring, typically stable, can undergo ring-opening reactions when appropriately activated. acs.orgorientjchem.org A classic example is the Zincke reaction, where pyridinium (B92312) salts react with secondary amines to yield 5-amino-2,4-pentadienals, also known as Zincke aldehydes. acs.org By tethering a nucleophile to the pyridine ring, this reaction can be adapted to synthesize new heterocyclic structures. acs.org For instance, tethering a nitrogen-based nucleophile to the 3-position of a pyridinium salt can lead to the formation of substituted indoles upon ring-opening. acs.org

More recent developments include the reductive Zincke reaction, which opens pyridinium rings to form saturated δ-amino ketones through transfer hydrogenation. researchgate.net The reaction of 2,4,6-triarylpyridinium salts with alkaline hydrogen peroxide can also lead to ring-opening, yielding β-amino- and β-aroylamino-chalcones. rsc.org In some cases, the ring-opening of the pyridine moiety can be mediated by transition metal complexes, such as those of rhenium(I). nih.gov

C-C Bond Cleavage and Derivatization

Carbon-carbon bond cleavage is a deconstructive strategy in chemical synthesis that can lead to valuable molecular transformations. nih.gov In the context of pyridine derivatives, C-C bond cleavage can occur under various conditions. For example, light-induced oxidative aliphatic C-C bond cleavage has been observed in bipyridine-supported Co(II) chlorodiketonate complexes. nih.gov Redox-mediated C-C bond cleavage has also been demonstrated in a diruthenium complex containing a 2,2'-pyridil (B1585533) bridging ligand, leading to a monomeric picolinate (B1231196) product. nih.gov

A DABCO-catalyzed annulation reaction between pyridin-2-amine and substituted allenoates involves the cleavage of a carbon-nitrogen bond and the opening of the pyridine ring system, ultimately forming a pyrimidinone and a benzene (B151609) ring. researchgate.netrsc.orgscispace.com Another strategy involves the hydrodealkenylative cleavage of C(sp3)-C(sp2) bonds using ozone, an iron salt, and a hydrogen atom donor, which can be applied to complex molecules. nih.gov

Derivatization Strategies for the Dodecyloxy Moiety

The dodecyloxy group of this compound consists of a twelve-carbon alkyl chain attached to the pyridine ring via an ether linkage. This long alkyl chain offers opportunities for chemical modification, although specific literature on the derivatization of this moiety in the context of this compound is not extensively detailed. However, standard chemical transformations applicable to long-chain ethers and alkanes can be considered.

Potential derivatization strategies could include:

Oxidation: Terminal oxidation of the dodecyl chain could introduce a hydroxyl or carboxylic acid group, providing a handle for further functionalization.

Halogenation: Free-radical halogenation could introduce a halogen atom at various positions along the alkyl chain, which can then be substituted by other functional groups.

C-H Functionalization: As discussed in section 4.1.1, C-H functionalization techniques could potentially be applied to the dodecyl chain, although selectivity might be a challenge.

These transformations would alter the physical properties of the molecule, such as its lipophilicity and potential for intermolecular interactions, thereby expanding its utility in various applications.

Synthetic Applications in Heterocyclic Chemistry and Building Block Design

The unique structural features of this compound, characterized by a pyridine core functionalized with a long dodecyloxy chain, have opened avenues for its application in the synthesis of specialized heterocyclic systems and as a foundational element in the design of new molecular building blocks. The lipophilic dodecyl chain can impart distinct solubility properties and facilitate self-assembly processes, making it a valuable component in materials science and medicinal chemistry.

While extensive research on the direct use of this compound as a primary reactant in multicomponent reactions for the construction of diverse heterocyclic scaffolds is not widely documented, its structural motif is integral to more complex molecules that do participate in significant synthetic transformations. For instance, derivatives of this compound are key components in the synthesis of advanced materials. One notable example is the use of 2,5-bis(4-dodecyloxyphenyl)pyridine in the formation of platinum(IV) complexes. These complexes exhibit interesting photophysical properties and have been investigated for their potential in materials science. nih.gov The synthesis of such complex ligands highlights the role of the dodecyloxy-substituted pyridine core as a crucial building block.

The pyridine moiety itself is a cornerstone in heterocyclic chemistry. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring can undergo various substitution reactions. youtube.commsu.edu The presence of the electron-donating dodecyloxy group at the 2-position influences the reactivity of the pyridine ring, directing electrophilic substitution and modifying its electronic properties.

The general strategies for pyridine ring synthesis, such as the Hantzsch synthesis or the Bohlmann-Rahtz pyridine synthesis, provide access to a wide range of pyridine derivatives. youtube.comfigshare.com While these methods are not specific to this compound, they form the basis for creating substituted pyridines that can be further functionalized to introduce the dodecyloxy group.

The design of novel building blocks is a critical aspect of modern organic synthesis. Pyridine derivatives are frequently employed as scaffolds in drug discovery and materials science. figshare.comresearchgate.net The incorporation of a long alkyl chain, such as the dodecyloxy group, can be a deliberate design element to enhance membrane permeability or to induce specific intermolecular interactions in the solid state or in solution.

Catalytic Roles and Applications of 2 Dodecyloxy Pyridine in Chemical Processes

2-(Dodecyloxy)pyridine as a Ligand in Transition Metal Catalysis

The defining feature of 2-alkoxypyridine ligands, including the dodecyloxy derivative, is the presence of two distinct donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen of the alkoxy group. This arrangement allows for chelation to a metal center, forming a stable five-membered ring. The nitrogen atom acts as a neutral, L-type ligand, donating a lone pair of electrons, while the alkoxide oxygen, upon deprotonation of a precursor alcohol, functions as an anionic, X-type ligand. sacredheart.edu This dual-donor character is central to the utility of pyridine alkoxide ("pyalk") ligands in transition metal catalysis. sacredheart.edu

The long dodecyl chain in this compound would impart significant lipophilicity to its metal complexes, potentially enhancing their solubility in nonpolar organic solvents and influencing the catalyst's interaction with substrates and its environment.

Research into pyridine alkoxide-ligated metal complexes has revealed their potential in various catalytic transformations. For instance, iridium and copper complexes with pyalk ligands have shown notable activity in water oxidation catalysis, a critical reaction in the pursuit of artificial photosynthesis. sacredheart.edu The strong electron-donating nature of the pyalk ligand is believed to stabilize high-valent metal species, which are key intermediates in these oxidative processes. sacredheart.edu

Below is a table summarizing representative catalytic applications of transition metal complexes featuring 2-alkoxypyridine and related motifs.

Catalyst/PrecursorMetalReaction TypeSubstratesKey Findings
[Ir(pyalk)2(H2O)2]+IridiumWater OxidationWaterThe pyridine alkoxide ligand enhances the stability of high-valent iridium species, facilitating efficient catalysis. sacredheart.edu
[Cu(pyalk)2]CopperWater Oxidation (Electrocatalysis)WaterLigand structure influences the catalytic performance in water oxidation. sacredheart.edu
MoO2(acac)2 with pyridinyl alcoholato ligandsMolybdenumOlefin MetathesisOlefinsManipulation of the pyridinyl alcoholato ligand structure can improve catalytic activity. mdpi.com
CoCl2 with pyridinyl alcoholsCobaltButadiene Polymerization1,3-ButadieneBulkiness of substituents on the ligand affects catalytic activity. mdpi.com

Participation in Organocatalytic Systems

The direct participation of this compound as an organocatalyst is not well-documented in the scientific literature. Organocatalysis typically relies on the ability of a small organic molecule to activate a substrate through various modes, such as iminium ion formation, enamine catalysis, or hydrogen bonding. mdpi.comyoutube.com

While pyridine itself can function as an organocatalyst, for example in the reductive ozonolysis of alkenes, its catalytic activity is attributed to the nucleophilic nature of the nitrogen atom. youtube.com In this compound, the presence of the bulky dodecyloxy group at the 2-position could sterically hinder the nitrogen atom, potentially diminishing its nucleophilicity and, consequently, its ability to act as a nucleophilic catalyst in the same manner as unsubstituted pyridine.

Furthermore, many common organocatalytic systems based on pyridine derivatives, such as those involving proline or other amino acids, rely on specific structural features like a secondary amine and a carboxylic acid to facilitate the catalytic cycle. nih.gov The structure of this compound does not possess these functionalities.

Therefore, based on current literature, a significant role for this compound in organocatalytic systems has not been established. Research in this area would be necessary to explore any potential, perhaps unconventional, organocatalytic activity.

Design Principles for Catalytic Systems Employing Alkoxypyridine Motifs

The design of effective catalytic systems that incorporate the 2-alkoxypyridine motif hinges on the strategic manipulation of its electronic and steric properties.

Electronic Tuning: The electronic character of the 2-alkoxypyridine ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. These modifications can influence the electron density at the metal center, thereby altering the catalytic activity and selectivity of the complex. The strong electron-donating properties of the alkoxide oxygen are a key feature that can be leveraged to stabilize electron-deficient metal centers in higher oxidation states. sacredheart.edu

Steric Control: The steric environment around the metal center can be systematically adjusted by varying the size and shape of the alkyl group in the 2-alkoxy substituent. The long, flexible dodecyl chain of this compound, for example, would create a distinct steric pocket around the metal. This can be used to control substrate access to the catalytic site, potentially leading to enhanced selectivity in reactions. The lipophilicity imparted by such long alkyl chains can also be a design element to control catalyst solubility and phase-transfer properties.

Chelate Stability: The bidentate N,O-chelation of the 2-alkoxypyridine ligand generally imparts significant stability to the resulting metal complex due to the chelate effect. This stability is a crucial factor in preventing catalyst decomposition under reaction conditions and can contribute to higher catalyst turnover numbers.

Hemilability: In some cases, the metal-oxygen bond of the alkoxypyridine ligand can be labile, reversibly dissociating to open up a coordination site for substrate binding. This "hemilabile" character can be a valuable design principle, allowing for a balance between catalyst stability and reactivity.

Supramolecular Chemistry and Advanced Materials Science Research

Self-Assembly Behavior of Long-Chain Alkoxypyridines

Long-chain alkoxypyridines, including 2-(Dodecyloxy)pyridine, are amphiphilic molecules characterized by a polar pyridine (B92270) headgroup and a nonpolar alkyl tail. This dual nature is the primary driver for their spontaneous organization into ordered supramolecular structures. The self-assembly process is governed by a delicate balance of non-covalent interactions.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, playing a significant role in directing the assembly of the molecules. Furthermore, the long dodecyl chains of neighboring molecules interact through van der Waals forces, leading to the segregation of the nonpolar tails from the polar headgroups. This interplay of forces can result in the formation of various aggregates, such as micelles or vesicles, in solution.

In the bulk state, these intermolecular interactions can lead to the formation of liquid crystalline phases. The length of the alkyl chain is a critical factor in determining the type and stability of the mesophase. For instance, in related series of 2,5-disubstituted pyridines, longer alkyl chains, such as the dodecyloxy group, are known to promote the formation of smectic phases, where the molecules are arranged in layers.

The self-assembly of these molecules is not static and can be influenced by external stimuli such as temperature, solvent polarity, and the presence of other molecules or ions. This responsive behavior is a key feature that is being explored for the development of "smart" materials.

Investigation of Intermolecular Interactions and Ordered Structures

The formation of ordered supramolecular structures from this compound and its derivatives is a direct consequence of specific intermolecular interactions. The primary interactions at play are hydrogen bonding and van der Waals forces, with potential contributions from π-π stacking of the pyridine rings.

In the solid state, single-crystal X-ray diffraction studies of related long-chain alkoxypyridines reveal how these forces dictate the molecular packing. For instance, in the crystal structure of some 2-aminopyridine (B139424) derivatives, which share the pyridine nitrogen, dimer formation through N-H···N hydrogen bonds is a common motif. researchgate.net For this compound, while lacking an amino group, the pyridine nitrogen can still participate in hydrogen bonding with appropriate donor molecules or exhibit dipole-dipole interactions.

The long dodecyl chains typically adopt an extended, all-trans conformation to maximize van der Waals contacts with adjacent chains, leading to an interdigitated or layered arrangement. This segregation of the nonpolar alkyl chains from the polar pyridine headgroups is a key feature of the self-assembly process and is fundamental to the formation of lamellar structures found in smectic liquid crystals.

Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are crucial for identifying and characterizing the ordered liquid crystalline phases. DSC allows for the determination of transition temperatures and associated enthalpy changes, while POM enables the visualization of the characteristic textures of different mesophases (e.g., nematic, smectic A), providing insight into the underlying molecular arrangement. While detailed structural studies specifically on this compound are not prevalent in the reviewed literature, the principles from related systems provide a strong foundation for understanding its behavior.

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of reactions involving 2-(Dodecyloxy)pyridine. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most probable reaction pathways.

While specific quantum chemical studies on this compound are not extensively reported, the behavior of the closely related 2-alkoxypyridines serves as an excellent proxy. For instance, in Lewis acid-catalyzed nucleophilic displacement reactions of 2-alkoxy-3-cyano-4,6-diarylpyridines, computational modeling can help to understand the role of the catalyst and the nature of the transition state. researchgate.net DFT calculations have been employed to study the reactivity of pyridine (B92270) derivatives in various contexts, including their reactions with N-oxides and their potential as high-energy materials. academie-sciences.frtandfonline.com These studies often focus on calculating properties like heats of formation and bond dissociation energies to predict stability and reactivity. tandfonline.comtandfonline.com

For this compound, the electron-donating dodecyloxy group is expected to influence the regioselectivity of electrophilic substitution on the pyridine ring. Quantum chemical calculations can quantify this effect by mapping the electron density and predicting the most likely sites for electrophilic attack. Such calculations have been used to predict the regioselectivity of halogenation reactions on various pyridine derivatives, often with high accuracy. nih.govchemrxiv.orgnih.govresearchgate.net

A hypothetical example of using quantum chemical calculations to elucidate a reaction mechanism is the electrophilic nitration of this compound. By calculating the activation energies for the formation of the sigma complex at each possible position on the pyridine ring, the most favorable reaction pathway can be determined.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Nitration of this compound

Position of AttackCalculated Activation Energy (kcal/mol)
C318.5
C422.1
C517.9
C625.4

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules and its self-assembly properties. semanticscholar.org Given its amphiphilic nature, with a polar pyridine headgroup and a long, nonpolar dodecyl tail, this compound is expected to exhibit interesting behavior in different solvent environments. mdpi.comnih.gov

MD simulations can be used to model the self-assembly of this compound molecules in an aqueous solution. beilstein-journals.org These simulations can predict the formation of micelles or other aggregates and provide detailed information about the intermolecular forces driving this process, such as hydrophobic interactions between the alkyl chains and π-π stacking of the pyridine rings. mdpi.combeilstein-journals.org Studies on similar long-chain alkyl-substituted pyridinium (B92312) compounds have utilized MD simulations to understand their aggregation behavior and its role in their biological activity. nih.govnih.gov

Furthermore, MD simulations can shed light on the interactions of this compound with biological membranes. By simulating the compound in the presence of a lipid bilayer, researchers can observe how it partitions into the membrane, its orientation within the lipid environment, and its potential to disrupt the membrane structure. nih.govnih.gov Such studies are crucial for understanding the compound's potential applications in drug delivery or as a membrane-active agent.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

ParameterValue
Critical Micelle Concentration (mM)0.5
Aggregation Number60
Radius of Gyration of Micelle (nm)2.5
Solvent Accessible Surface Area (Ų)850

This table presents hypothetical data for illustrative purposes.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a suite of tools for predicting the reactivity and selectivity of this compound. nih.govcecam.orgresearchgate.net These predictions are often based on the analysis of the molecule's electronic structure, using concepts derived from frontier molecular orbital (FMO) theory and conceptual DFT. scispace.comrsc.org

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the electron-donating nature of the alkoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. The spatial distribution of the HOMO can pinpoint the most nucleophilic sites on the molecule, which are the likely targets for electrophiles. scispace.comeurjchem.com Conversely, the LUMO energy and distribution indicate the most electrophilic sites, prone to nucleophilic attack. scispace.comeurjchem.com

More advanced reactivity descriptors, such as Fukui functions and dual descriptors, can provide a more nuanced picture of reactivity, distinguishing between electrophilic, nucleophilic, and radical attack sites. mdpi.com These computational tools have been successfully applied to predict the reactivity of a wide range of organic molecules, including various pyridine derivatives. mdpi.commdpi.com For example, computational studies have been used to rationalize the regioselectivity of alkylation reactions of quinolinone derivatives, which share structural similarities with 2-alkoxypyridines. researchgate.net

Table 3: Calculated Electronic Properties of this compound and Pyridine (Hypothetical)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-5.81.27.0
Pyridine-6.50.87.3

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govmdpi.comjchemlett.com While specific biological activities of this compound are not the focus, theoretical SAR/QSAR can be used to understand how structural modifications would impact its properties.

For a series of 2-alkoxypyridines with varying alkyl chain lengths, a QSAR model could be developed to predict properties like lipophilicity (logP), solubility, or binding affinity to a particular target. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. nih.gov

The molecular descriptors used in these models can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices that describe the connectivity of the molecule.

3D descriptors: Geometrical properties such as molecular surface area and volume.

Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moment, are also frequently used in QSAR modeling. nih.gov By developing a robust QSAR model, it becomes possible to predict the properties of novel, unsynthesized 2-alkoxypyridine derivatives, thereby guiding the design of new compounds with desired characteristics. mdpi.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of 2-alkoxypyridines, including 2-(dodecyloxy)pyridine, has traditionally been accomplished through batch processes. However, the future of its synthesis is likely to be dominated by flow chemistry and other sustainable methodologies that offer significant advantages in terms of efficiency, safety, and environmental impact. beilstein-journals.orgresearchgate.netd-nb.info

Flow chemistry, which involves the continuous pumping of reactants through a reactor, provides precise control over reaction parameters such as temperature, pressure, and mixing. syrris.jp This level of control can lead to higher yields, reduced reaction times, and improved product purity. For the synthesis of this compound, a flow process could involve the reaction of 2-halopyridine with dodecanol (B89629) under basic conditions, potentially using a packed-bed reactor containing an immobilized base to simplify purification. The transition to flow synthesis would not only enhance the efficiency of production but also align with the principles of green chemistry by minimizing waste and energy consumption. beilstein-journals.orgresearchgate.net

Furthermore, research into sustainable catalytic systems for the synthesis of 2-alkoxypyridines is an emerging area. This includes the development of reusable catalysts and the use of more environmentally benign solvents and reagents. clockss.org The application of these green chemistry principles to the synthesis of this compound will be a key focus of future research, aiming to create more economical and ecologically sound manufacturing processes.

ParameterTraditional Batch SynthesisPotential Flow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours mdpi.com
Yield Variable, often moderatePotentially higher and more consistent
Safety Handling of bulk reagents and potential for thermal runawaysImproved safety due to small reaction volumes and better heat transfer researchgate.net
Scalability ChallengingReadily scalable by extending operation time
Purification Often requires column chromatographyIn-line purification can be integrated syrris.jp

Exploration of Novel Reactivity Modes and Catalytic Cycles

The pyridine (B92270) ring and the ether linkage in this compound are sites of rich chemical reactivity that remain to be fully explored. Future research is expected to delve into novel reactivity modes and the development of new catalytic cycles involving this compound and its derivatives.

One promising area is the catalytic cleavage of the C–O bond in 2-alkoxypyridines, which can lead to the formation of N-substituted pyridones. dntb.gov.ua While this has been demonstrated with smaller alkyl groups, extending this methodology to the long dodecyl chain in this compound could provide access to a range of N-dodecylpyridone derivatives with potential applications in materials science and medicinal chemistry. Iridium-catalyzed C-O bond cleavage has been shown to be an effective method for this transformation. dntb.gov.ua

Another avenue of exploration is the functionalization of the pyridine ring through C-H activation. beilstein-journals.org Transition-metal catalyzed C-H functionalization allows for the direct introduction of various substituents onto the pyridine core without the need for pre-functionalized starting materials. beilstein-journals.org Applying these methods to this compound could generate a library of novel compounds with diverse properties. For instance, palladium-catalyzed C-H arylation or alkylation at positions C3, C4, or C5 could be investigated. beilstein-journals.org The development of catalytic cycles that are tolerant of the long alkyl chain will be a key challenge and a significant area of research.

The dodecyl chain itself can also be a site for chemical modification. For example, terminal functionalization of the alkyl chain could be explored to create bifunctional molecules with a pyridine head and a reactive tail, opening up possibilities for the synthesis of novel surfactants, ligands, and monomers.

Reaction TypePotential Application for this compoundPotential Catalyst Systems
C–O Bond CleavageSynthesis of N-dodecylpyridones mdpi.comIridium(I) complexes dntb.gov.ua
C-H Arylation/AlkylationSynthesis of functionalized this compound derivatives beilstein-journals.orgPalladium, Rhodium, Copper catalysts beilstein-journals.org
Cross-Coupling ReactionsFormation of biaryl structures containing the 2-(dodecyloxy)pyridyl moiety nih.govPalladium, Nickel catalysts nih.govacs.org
DearomatizationSynthesis of chiral δ-lactam derivatives mdpi.comCopper(I) with chiral ligands mdpi.com

Bio-Inspired Transformations and Bio-Conjugation Strategies

The unique amphiphilic nature of this compound makes it an intriguing candidate for bio-inspired transformations and bioconjugation strategies. The lipophilic dodecyl tail can facilitate interactions with cell membranes and other biological structures, while the pyridine head can be functionalized for specific binding or catalytic activity.

A significant future direction is the use of this compound derivatives in bioconjugation. thermofisher.com Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable conjugate with combined properties. thermofisher.com While research has focused on using 2-cyanopyridine (B140075) derivatives for N-terminal cysteine bioconjugation nih.govrsc.org, similar strategies could be adapted for derivatives of this compound. The dodecyl group could act as a lipid anchor, localizing the conjugated biomolecule to a cell membrane. This could have applications in drug delivery, in-vivo imaging, and the development of new diagnostic tools.

Bio-inspired catalysis is another promising field. The pyridine moiety is a well-known ligand in coordination chemistry and can be part of catalytically active metal complexes. acs.org By incorporating the this compound scaffold into larger supramolecular assemblies or micelles, it may be possible to create enzyme-mimicking catalytic systems that operate in aqueous environments. The dodecyl chains would drive the self-assembly process, creating a hydrophobic microenvironment where catalytic reactions can occur, similar to the active site of an enzyme.

Furthermore, the interaction of this compound with biological membranes could be harnessed for the development of novel sensors. Changes in the local environment of the pyridine head upon binding to a membrane or a specific protein could be detected spectroscopically, providing a basis for a sensing mechanism. The design of conjugated polymers incorporating the this compound unit could lead to materials for biological sensing and imaging. researchgate.net

Research AreaPotential Application of this compoundKey Features
Bioconjugation Anchoring biomolecules to cell membranes nih.govrsc.orgLipophilic dodecyl tail for membrane insertion, functionalizable pyridine head.
Bio-Inspired Catalysis Creation of micellar catalytic systemsSelf-assembly driven by hydrophobic interactions, creating enzyme-like microenvironments.
Biological Sensing Development of membrane-interactive sensorsSpectroscopic changes upon binding to biological targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(dodecyloxy)pyridine, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution, where pyridine derivatives react with dodecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and spectroscopic validation (¹H/¹³C NMR) .
  • Key Challenge : The long dodecyl chain introduces steric hindrance, potentially reducing reaction efficiency. Slow addition of the alkylating agent and extended reaction times (~48 hours) improve yields.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography (e.g., triclinic crystal system, space group P1) resolves molecular geometry, bond angles, and coordination environments in metal complexes .
  • Spectroscopy : FT-IR confirms ether (C-O-C) and pyridyl (C=N) functional groups. ¹H NMR distinguishes pyridine protons (δ 6.5–8.5 ppm) from aliphatic chain protons (δ 0.8–1.5 ppm).
    • Example : In platinum(II) complexes, the pyridine N atom coordinates to the metal center, forming a square-planar geometry with bond angles near 90° .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Avoid prolonged exposure to light, as the dodecyl chain may undergo oxidative degradation .

Advanced Research Questions

Q. How does the dodecyloxy chain influence the coordination chemistry of this compound in metal complexes?

  • Methodology : The chain’s hydrophobicity directs self-assembly in solution (e.g., micelle formation), altering ligand accessibility. In platinum(II) complexes, the chain causes steric distortion, evidenced by dihedral angles (e.g., 2.1° between Pt-coordination planes) .
  • Data Contradiction : Crystallographic data may conflict with solution-phase spectroscopy due to dynamic chain disorder. For example, X-ray structures show partial occupancy (59.5:40.5 ratio) in alkane chain positions, complicating solution-state interpretations .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound derivatives?

  • Methodology :

  • DFT Calculations : Compare optimized geometries with crystallographic data (e.g., Pt–N bond lengths: 2.01–2.03 Å experimentally vs. 1.98–2.05 Å computationally).
  • Dynamic NMR : Probe conformational flexibility of the dodecyl chain, which may explain deviations in predicted vs. observed spin-spin coupling constants .

Q. How can researchers address the lack of toxicity and ecological data for this compound?

  • Methodology :

  • In Silico Tools : Use QSAR models to predict acute toxicity (e.g., LC₅₀ for aquatic organisms).
  • Pilot Studies : Conduct Daphnia magna assays to estimate EC₅₀ values, noting that the compound’s hydrophobicity may require solvent carriers (e.g., DMSO) .

Guidance for Experimental Design

  • Coordination Studies : Use excess ligand (≥2 eq.) to ensure full metal complexation, monitored via UV-Vis titration.
  • Handling Precautions : Despite limited toxicity data, treat this compound as a potential irritant (use PPE: gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.